Methyl 2-ethyl-6-oxo-1,6-dihydropyridine-3-carboxylate
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Overview
Description
Methyl 2-ethyl-6-oxo-1,6-dihydropyridine-3-carboxylate: is a chemical compound belonging to the class of dihydropyridines. This compound is characterized by its pyridine ring structure, which is partially hydrogenated, and the presence of a carboxylate ester group. It is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-ethyl-6-oxo-1,6-dihydropyridine-3-carboxylate can be achieved through a multicomponent reaction involving terminal alkynes, isocyanates, and malonates. This reaction is catalyzed by copper acetylides, which attack the isocyanates to form a propargylic amide species. This intermediate then reacts with malonates in the presence of t-butyl lithium to form the desired dihydropyridine-3-carboxylate .
Industrial Production Methods: Industrial production methods for this compound typically involve the use of large-scale reactors where the multicomponent reaction can be carried out efficiently. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-ethyl-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into fully hydrogenated pyridine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Pyridine derivatives.
Reduction: Fully hydrogenated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-ethyl-6-oxo-1,6-dihydropyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Methyl 2-ethyl-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
- Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
- Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
- Methyl 2-quinolinecarboxylate
Comparison: Methyl 2-ethyl-6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern on the pyridine ring. This substitution influences its chemical reactivity and biological activity, making it distinct from other similar compounds. For example, the presence of the ethyl group at the 2-position and the methyl ester group at the 3-position can significantly affect its interaction with biological targets and its overall stability .
Properties
IUPAC Name |
methyl 2-ethyl-6-oxo-1H-pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-7-6(9(12)13-2)4-5-8(11)10-7/h4-5H,3H2,1-2H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEKMVNOLHIBRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=O)N1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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